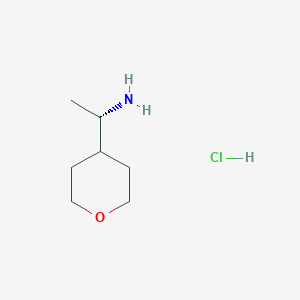

(1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride

CAS No.: 1269756-02-6

Cat. No.: VC2857451

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269756-02-6 |

|---|---|

| Molecular Formula | C7H16ClNO |

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | (1S)-1-(oxan-4-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c1-6(8)7-2-4-9-5-3-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m0./s1 |

| Standard InChI Key | KDFIFVOGSYITNL-RGMNGODLSA-N |

| Isomeric SMILES | C[C@@H](C1CCOCC1)N.Cl |

| SMILES | CC(C1CCOCC1)N.Cl |

| Canonical SMILES | CC(C1CCOCC1)N.Cl |

Introduction

Chemical Structure and Properties

Structural Features

(1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride is characterized by its distinctive structural elements. The compound contains an oxane (tetrahydropyran) ring system connected to an ethylamine group, with the amine protonated and stabilized by a chloride counterion. The "1S" designation indicates a specific stereochemistry at the carbon atom connecting the oxane ring to the ethylamine group, which is crucial for its biological activity and chemical behavior.

The compound can be represented through various chemical descriptors. The IUPAC name is (1S)-1-(oxan-4-yl)ethanamine;hydrochloride, which precisely describes its structural arrangement and stereochemistry. This nomenclature is essential for accurately identifying the compound in chemical databases and literature.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 165.66 g/mol | |

| CAS Number | 1269756-02-6 | |

| Physical State | Solid (typical for HCl salts) | |

| Solubility | Likely water-soluble (characteristic of amine HCl salts) | - |

Chemical Properties

The chemical properties of (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride are influenced by its functional groups and stereochemistry. The amine group, even in its protonated form, remains nucleophilic and can participate in various chemical reactions. The oxane ring contributes to the compound's conformational rigidity and influences its spatial arrangement, affecting how it interacts with potential biological targets.

As a hydrochloride salt, the compound exhibits enhanced stability compared to the free base form, making it suitable for long-term storage and handling in laboratory settings. The salt formation also improves its water solubility, which is advantageous for biological testing and pharmaceutical formulations.

Synthesis and Preparation

| Structural Feature | Potential Contribution to Activity |

|---|---|

| S-stereochemistry | Specific spatial arrangement for receptor binding |

| Oxane ring | Conformational rigidity and hydrophobic interactions |

| Amine group | Hydrogen bonding and ionic interactions |

| Hydrochloride salt | Improved solubility and bioavailability |

Research Applications

(1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride may serve as a valuable building block or intermediate in the synthesis of more complex molecules with potential biological activities. Its well-defined stereochemistry makes it particularly useful in asymmetric synthesis and the development of stereochemically pure compounds.

The compound could also be utilized in probe development for investigating biological systems. The oxane ring and amine functional group provide sites for further modification, allowing researchers to create derivatives with varying properties and activities.

Comparison with Related Compounds

Comparison with the R-isomer

The R-isomer, (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride (CAS: 1269756-03-7), shares the same molecular formula and weight as the S-isomer but differs in its three-dimensional arrangement . This stereochemical difference could lead to significant variations in biological activity and chemical behavior, as is often observed with enantiomeric pairs.

The R-isomer is also known by several synonyms, including (R)-1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine hydrochloride, which reflects an alternative naming convention for the oxane ring system . The existence of both stereoisomers suggests potential interest in comparing their properties and activities.

Comparison with Other Structural Analogues

Structurally related compounds can provide insights into the potential properties and applications of (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride. For instance, 1-(Oxan-4-yl)ethan-1-ol represents a related structure where the amine group is replaced by a hydroxyl group. While this changes the compound's reactivity and hydrogen-bonding capabilities, the core oxane structure remains similar.

The following table compares (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride with some of its structural analogues:

| Compound | Key Structural Difference | Potential Impact on Properties/Activity |

|---|---|---|

| (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride | Opposite stereochemistry | Different spatial arrangement affecting biological target interactions |

| 1-(Oxan-4-yl)ethan-1-ol | Hydroxyl instead of amine | Different hydrogen bonding pattern and reduced basicity |

| (1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride | Aromatic ring instead of oxane | Increased lipophilicity and potential for π-stacking interactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume